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CAS No.: 827-01-0

Cat. No.: B1630656 Get Quote

Executive Summary
5-Chloroindole-3-carboxaldehyde (CAS: 827-01-0) is a pivotal heterocyclic building block in

medicinal chemistry.[1][2][3] Distinguished by the presence of a chlorine atom at the C5

position and a reactive formyl group at C3, this molecule serves as a "linchpin" intermediate. It

balances the lipophilic, metabolic-stability-enhancing properties of the halogen with the

versatile electrophilic nature of the aldehyde.[2]

This guide details the synthesis, chemical reactivity, and therapeutic applications of 5-
chloroindole-3-carboxaldehyde, specifically focusing on its role as a precursor for

thiosemicarbazones (anticancer/antimycobacterial), Schiff bases, and hydrazones.

Part 1: Chemical Architecture & Reactivity
The 5-Chloro Effect
In drug design, the introduction of a chlorine atom at the C5 position of the indole ring is rarely

arbitrary.

Metabolic Stability: The C5 position is a common site for oxidative metabolism

(hydroxylation) by Cytochrome P450 enzymes.[2] Blocking this site with chlorine extends the

half-life of the pharmacophore.[2]
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Lipophilicity: The chloro-substituent increases the logP, enhancing membrane permeability

compared to the unsubstituted indole.

Electronic Modulation: Chlorine is inductively electron-withdrawing (-I) but mesomerically

electron-donating (+M).[2] At the C5 position, it subtly modulates the electron density of the

indole ring, affecting the acidity of the N-H proton and the electrophilicity of the C3-formyl

group.

The C3-Formyl "Warhead"
The aldehyde at C3 is the primary handle for derivatization.[2] Unlike simple aryl aldehydes,

the indole-3-carboxaldehyde moiety is electronically connected to the indole nitrogen lone pair.

[2] This conjugation makes the carbonyl carbon less electrophilic than a typical benzaldehyde,

requiring specific conditions for condensation reactions.

Part 2: Synthesis – The Vilsmeier-Haack Protocol[2]
The industry-standard method for synthesizing 5-chloroindole-3-carboxaldehyde is the

Vilsmeier-Haack formylation.[2] This reaction is highly regioselective for the electron-rich C3

position of the indole.[2]

Mechanism of Action
The reaction proceeds via an electrophilic aromatic substitution.[2][4][5] The active electrophile

is the "Vilsmeier reagent" (chloroiminium ion), generated in situ from Phosphorus Oxychloride (

) and Dimethylformamide (DMF).

DMF

Chloroiminium Ion
(Vilsmeier Reagent)

+ POCl3
- PO2Cl2-

POCl3 Iminium Salt
Intermediate

+ Indole
(Electrophilic Attack at C3)

5-Chloroindole

5-Chloroindole-3-
carboxaldehyde

+ H2O / Base
(Hydrolysis)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.benchchem.com/product/b1630656?utm_src=pdf-body
https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.researchgate.net/publication/319215020_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions
https://www.ijpcbs.com/articles/review-article-on-vilsmeierhaack-reaction.pdf
https://www.chemistrysteps.com/vilsmeier-haack-reaction/
https://www.benchchem.com/product/b1630656?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 5-chloroindole.[2]

Validated Experimental Protocol
Note: This protocol is optimized for regioselectivity and yield.

Reagents:

5-Chloroindole (5.0 g, 33 mmol)[1]

Phosphorus Oxychloride (

) (4.6 mL, 49 mmol)

Dimethylformamide (DMF) (25 mL total)

Sodium Hydroxide (NaOH) (5.9 g, 148 mmol)[1]

Step-by-Step Procedure:

Reagent Generation: In a dry round-bottom flask under inert atmosphere (

), cool 20 mL of DMF to 0°C in an ice bath.

Activation: Add

dropwise over 15–20 minutes. Critical: Maintain temperature < 5°C to prevent thermal
decomposition of the Vilsmeier reagent.[2] Stir for an additional 10 minutes.

Addition: Dissolve 5-chloroindole (5.0 g) in 5 mL of DMF. Add this solution dropwise to the

reaction mixture at 0°C.

Reaction: Remove the ice bath and heat the mixture to 40°C. Maintain this temperature for

45 minutes. Why: Heating ensures complete conversion, but exceeding 60°C can promote

side reactions at the nitrogen or polymerization.

Quenching: Cool the mixture to room temperature.

Hydrolysis: Slowly add the NaOH solution (5.9 g in 20 mL water). The mixture may

exotherm; control the temperature.[2] Heat the basified mixture to 50°C for 10 minutes to
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ensure complete hydrolysis of the iminium salt to the aldehyde.

Isolation: Pour the reaction mixture onto crushed ice (100 mL). The product will precipitate as

a solid.[2][6]

Purification: Filter the precipitate. Recrystallize from methanol to obtain the pure product.[2]

Expected Data:

Appearance: White to beige solid.[2]

Yield: ~59–65%.[2]

Melting Point: 215–216°C.[2]

Part 3: Therapeutic Applications & Derivatization[2]
[7][8]
The aldehyde group is a gateway to diverse pharmacophores. The most significant derivatives

are Thiosemicarbazones and Schiff Bases.[2]

Thiosemicarbazones (Anticancer & Antimicrobial)
Condensation of 5-chloroindole-3-carboxaldehyde with thiosemicarbazide yields derivatives

with potent biological profiles.[2]

Mechanism: These compounds often act as tridentate ligands (N-N-S donor set) that chelate

transition metals (Fe, Cu).[2] This chelation inhibits Ribonucleotide Reductase, an enzyme

critical for DNA synthesis in rapidly dividing cancer cells.[2]

Key Insight: The 5-chloro substituent enhances the cytotoxicity against leukemia (L1210) and

lung cancer (A549) cell lines compared to the unsubstituted analog.[2]

Schiff Bases & Hydrazones
Isonicotinoyl Hydrazones: Synthesized by reacting with isoniazid.[2] These derivatives target

Mycobacterium tuberculosis, leveraging the indole ring to penetrate the mycobacterial cell

wall.
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Amino Acid Conjugates: Schiff bases formed with histidine or glutamic acid have been

explored as radiopharmaceuticals (Technetium-99m labeling) for tumor imaging, utilizing the

indole for tumor targeting.[2][7]
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Figure 2: Synthetic divergence from the 5-chloroindole-3-carboxaldehyde scaffold.[2]

Part 4: Experimental Protocol - Thiosemicarbazone
Synthesis
Objective: Synthesis of 5-chloroindole-3-carboxaldehyde thiosemicarbazone.

Reagents:

5-Chloroindole-3-carboxaldehyde (1.0 mmol)[2]

Thiosemicarbazide (1.0 mmol)

Ethanol (Absolute, 10 mL)
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Acetic Acid (Glacial, 2-3 drops)

Procedure:

Dissolution: In a 50 mL round-bottom flask, dissolve 5-chloroindole-3-carboxaldehyde in

10 mL of absolute ethanol.

Addition: Add an equimolar amount of thiosemicarbazide.

Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the protonation of the

carbonyl oxygen, facilitating nucleophilic attack by the hydrazine moiety.

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via

TLC (System: Hexane:Ethyl Acetate 3:1).

Workup: Upon completion, cool the mixture. The product typically precipitates as a crystalline

solid.[2]

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if

necessary.

Part 5: Safety & Handling (MSDS Highlights)
Hazards: 5-Chloroindole-3-carboxaldehyde is classified as a skin and eye irritant (H315,

H319) and may cause respiratory irritation (H335).[2][8]

Handling: Use standard PPE (gloves, goggles). All synthesis involving

must be performed in a fume hood due to the generation of toxic fumes and potential for
violent reaction with water.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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